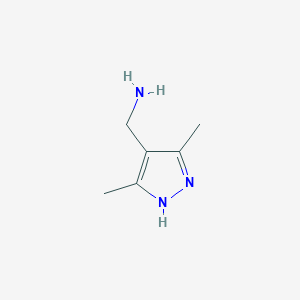
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
The compound "(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential as antipsychotic agents without the typical side effects associated with dopamine receptor interactions .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions to enhance the desired biological activity. For instance, the synthesis of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, a compound with a similar core structure to our compound of interest, was achieved through a series of steps that provided a high yield of the target molecule . Another related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was synthesized at ambient temperature using a condensation reaction, demonstrating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their pharmacological profile. The presence of substituents on the pyrazole ring, such as methyl groups at the 1- and 3-positions, has been shown to significantly affect the activity of these compounds. For example, the introduction of a 3-chloro substituent on the phenyl ring of a related compound resulted in maximal antipsychotic activity . The molecular structure, including the position and type of substituents, plays a key role in the stabilization of conformations and interactions with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions that are essential for their biological activity. The reactivity of these compounds can be manipulated by modifying the functional groups attached to the pyrazole core. For example, the conversion of a precursor molecule to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone involved a key step where the amino and ketone groups played a critical role . The choice of functional groups can lead to different pharmacological effects and influence the overall reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the ambient-temperature synthesis of a related compound suggests that it has favorable solubility and stability under physiological conditions . Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are commonly used to characterize these properties and confirm the identity of the synthesized compounds .
Applications De Recherche Scientifique
1. Pain Relief and Anticholinergic Effects
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine has been studied in combination with other compounds for its potential in pain relief. For instance, a combination of pramiverine and metamizole was administered to patients with severe colic pain, leading to prompt relief in 94% of the cases. The combination was effective for colics of the gastrointestinal tract, biliary duct, and urinary tracts, and even showed good results in pancreatitis. The treatment displayed a high rate of success with minimal undesirable anticholinergic side effects, without affecting blood pressure and pulse rate (Romero et al., 1976).
2. Dermatological Applications
In the realm of dermatology, substituted pyrazolo corticoids, including (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine derivatives, were synthesized and showed promising results. Particularly, one compound demonstrated high vasoconstriction activity in human volunteers and was clinically effective in treating psoriasis, indicating a significant separation of systemic to local activity (Hannah et al., 1975).
3. Psychotropic Potential and Receptor Occupancy
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine-related compounds were investigated for their psychotropic potential. For instance, DMP696, a nonpeptide corticotropin-releasing factor 1 (CRF1) antagonist, showed high selectivity and potency. It demonstrated significant receptor occupancy in the brain, which correlated with plasma and brain exposure, as well as behavioral efficacy in anxiety models. The study elucidated the relationship between receptor occupancy, drug exposure, and anxiolytic efficacy (Li et al., 2003).
4. Diagnostic Methods for Drug Sensitivity
The compound has also been instrumental in developing diagnostic methods. Specific IgE antibodies for pyrazoline drugs were detected in individuals sensitive to these drugs. This finding provided evidence for an IgE-dependent mechanism in patients with sensitivity to pyrazoline drugs, paving the way for the determination of specific IgE antibodies as a serodiagnostics method (Zhu et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVZLKBKPGYLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341389 | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
518064-16-9 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518064-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)
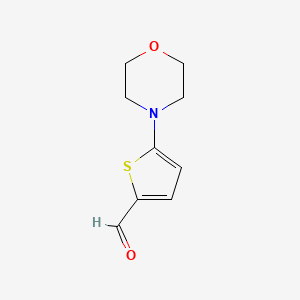
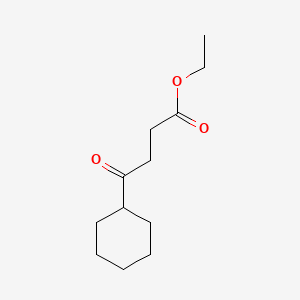
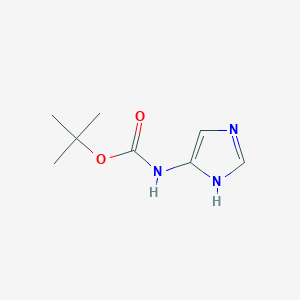
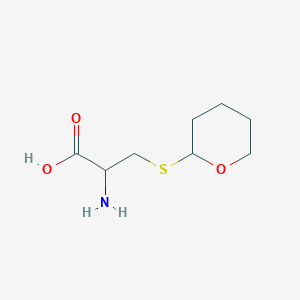
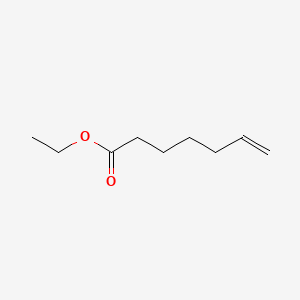
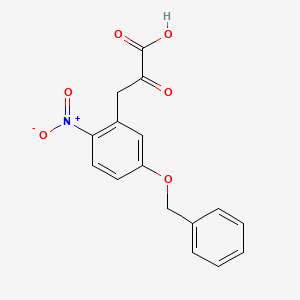
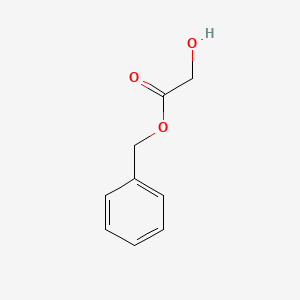
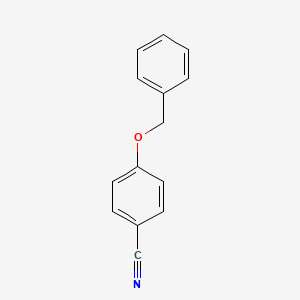
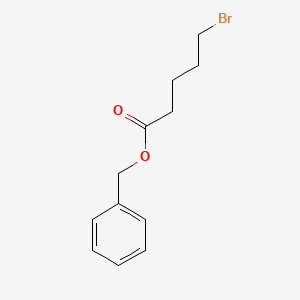
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)